5-(2-Methylphenyl)sulfanylpyridin-2-amine
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Overview
Description
5-(2-Methylphenyl)sulfanylpyridin-2-amine is an organic compound that belongs to the class of sulfanyl-substituted pyridines This compound is characterized by the presence of a sulfanyl group (-S-) attached to the pyridine ring, with a 2-methylphenyl group attached to the sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylphenyl)sulfanylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol (e.g., 2-methylbenzenethiol) reacts with a halogenated pyridine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylphenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including:
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the corresponding pyridine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Pyridine derivatives
Substitution: Various substituted pyridines
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-(2-Methylphenyl)sulfanylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Fluorinated Pyridines: These compounds have fluorine atoms attached to the pyridine ring and are known for their unique chemical and biological properties.
Uniqueness
5-(2-Methylphenyl)sulfanylpyridin-2-amine is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.
Properties
Molecular Formula |
C12H12N2S |
---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
5-(2-methylphenyl)sulfanylpyridin-2-amine |
InChI |
InChI=1S/C12H12N2S/c1-9-4-2-3-5-11(9)15-10-6-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14) |
InChI Key |
OPGCGTCGAGAFRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1SC2=CN=C(C=C2)N |
Origin of Product |
United States |
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